molecular formula C21H18FNO2 B4651304 N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide

N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide

Cat. No. B4651304
M. Wt: 335.4 g/mol
InChI Key: JNJOCOMEEKPNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide, commonly known as fluoro-PEA, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. It belongs to the class of compounds known as phenylethylamines, which are known to have a range of biological effects. Fluoro-PEA has been shown to have a number of interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of fluoro-PEA is not fully understood, but it is thought to act on several different receptors in the brain. It has been shown to bind to and activate the sigma-1 receptor, which is involved in a number of cellular processes, including calcium signaling and protein folding. It has also been shown to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and attention.
Biochemical and Physiological Effects:
Fluoro-PEA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased feelings of alertness and focus. It has also been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of conditions such as chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of fluoro-PEA is that it has been extensively studied, and its properties are well understood. This makes it a useful tool for researchers who are interested in studying the effects of different compounds on the brain and nervous system. However, one of the limitations of fluoro-PEA is that it can be difficult to synthesize, which may limit its availability for use in research.

Future Directions

There are a number of future directions for research on fluoro-PEA. One area of interest is its potential use as a treatment for conditions such as Parkinson's disease and ADHD. Another area of interest is its potential use as a tool for studying the sigma-1 receptor and its role in cellular processes. Additionally, there is ongoing research into the synthesis of fluoro-PEA and other related compounds, which may lead to the development of new and more effective drugs.

Scientific Research Applications

Fluoro-PEA has been the subject of numerous scientific studies due to its potential applications in the field of pharmaceuticals. It has been shown to have a range of biological effects, including analgesic, anti-inflammatory, and antidepressant properties. It has also been studied for its potential use as a treatment for conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c22-17-10-12-18(13-11-17)25-15-14-23-21(24)20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJOCOMEEKPNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenoxy)ethyl]biphenyl-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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